An In-depth Technical Guide to N-(4-iodo-2-methylphenyl)acetamide: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to N-(4-iodo-2-methylphenyl)acetamide: Properties, Synthesis, and Reactivity
Introduction: A Versatile Building Block in Modern Synthesis
N-(4-iodo-2-methylphenyl)acetamide is a halogenated aromatic amide that has emerged as a highly valuable and versatile intermediate in organic synthesis. Its strategic combination of functional groups—an acetamide, a methyl group, and a reactive iodine atom—on a phenyl scaffold makes it an ideal substrate for constructing complex molecular architectures. The acetamide group can act as a directing group and participate in hydrogen bonding, while the ortho-methyl group provides steric influence and modulates electronic properties. Most significantly, the carbon-iodine bond serves as a prime handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile formation of new carbon-carbon and carbon-nitrogen bonds.
This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of N-(4-iodo-2-methylphenyl)acetamide, offering field-proven insights and detailed protocols for researchers, chemists, and professionals in drug development and materials science.
Physicochemical and Spectroscopic Profile
The precise physicochemical properties of N-(4-iodo-2-methylphenyl)acetamide are not extensively documented in publicly available literature. However, based on its structure and data from closely related analogues, we can establish a reliable profile.
| Property | Value | Notes / Source |
| IUPAC Name | N-(4-iodo-2-methylphenyl)acetamide | - |
| CAS Number | 117324-09-1 | [1] |
| Molecular Formula | C₉H₁₀INO | Calculated |
| Molecular Weight | 275.09 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale solid | Based on analogous compounds like N-arylacetamides. |
| Melting Point | Not available | Expected to be significantly higher than its aniline precursor due to the amide functionality and increased molecular weight. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, methanol, and ethyl acetate. | General solubility characteristics for N-arylacetamides. |
| ¹H NMR (Predicted) | See discussion below | Chemical shifts are estimated based on substituent effects on the aromatic ring and known values for acetanilide derivatives. |
| ¹³C NMR (Predicted) | See discussion below | Chemical shifts are estimated based on additive models for substituted benzene rings. |
Spectroscopic Data Insights: While experimental spectra are not readily available, a predicted ¹H NMR spectrum in CDCl₃ would feature:
-
A singlet for the acetamido methyl protons (~2.2 ppm).
-
A singlet for the aryl methyl protons (~2.3 ppm).
-
A broad singlet for the N-H proton (~7.5-8.0 ppm).
-
Three aromatic protons: a doublet for the proton ortho to the iodine (~7.6 ppm), a doublet of doublets for the proton between the iodine and acetamido group (~7.5 ppm), and a doublet for the proton ortho to the acetamido group (~7.2 ppm).
The predicted ¹³C NMR would show nine distinct signals, including the characteristic carbonyl carbon (~168 ppm) and the carbon bearing the iodine atom at a relatively low field (~90-95 ppm).
Synthesis: A Straightforward and Efficient Protocol
The most direct and common synthesis of N-(4-iodo-2-methylphenyl)acetamide is the N-acetylation of its corresponding aniline precursor, 4-iodo-2-methylaniline. This reaction is typically high-yielding and straightforward, serving to protect the amine functionality or to introduce the acetamido group as a key structural motif.
Causality in Experimental Design: The choice of acetylation is fundamental. The resulting amide is significantly less nucleophilic and basic than the parent amine, preventing unwanted side reactions in subsequent steps, particularly in metal-catalyzed reactions where the free amine could act as a ligand and poison the catalyst. Acetic anhydride is often chosen as the acetylating agent due to its high reactivity and the fact that the only byproduct is acetic acid, which is easily removed.
Experimental Protocol: Synthesis of N-(4-iodo-2-methylphenyl)acetamide
Materials:
-
4-iodo-2-methylaniline
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Ice-cold water
-
Standard laboratory glassware
-
Stirring plate and magnetic stir bar
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-iodo-2-methylaniline (1.0 eq) in a minimal amount of glacial acetic acid. If the aniline is a liquid, the acid can be omitted.
-
Acetylation: To the stirred solution, add acetic anhydride (1.1-1.2 eq) dropwise. An exothermic reaction may be observed. The addition can be done at room temperature or in an ice bath to control the temperature.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed.
-
Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water with vigorous stirring. The product, N-(4-iodo-2-methylphenyl)acetamide, will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove acetic acid and any unreacted acetic anhydride.
-
Drying: Dry the product, either in air or in a vacuum oven at a low temperature (40-50 °C), to yield the final compound. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.[2]
Caption: A typical workflow for the synthesis of N-(4-iodo-2-methylphenyl)acetamide.
Core Reactivity: A Gateway to Molecular Diversity via Cross-Coupling
The synthetic utility of N-(4-iodo-2-methylphenyl)acetamide is dominated by the reactivity of the aryl iodide bond. Aryl iodides are among the most reactive aryl halides in palladium-catalyzed cross-coupling reactions due to the relatively low dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.[3] This makes the title compound an excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of a carbon-carbon bond between an aryl halide and an organoboron species (like a boronic acid or ester).[4] This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals.
Mechanistic Insight: The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with a boronate species (formed by the reaction of the boronic acid with a base). The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The base is crucial for activating the boronic acid to facilitate transmetalation.[4]
Caption: General transformation via Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of N-(4-iodo-2-methylphenyl)acetamide
Materials:
-
N-(4-iodo-2-methylphenyl)acetamide (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[5]
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
-
Schlenk flask or sealed reaction vial
Procedure:
-
Setup: To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add N-(4-iodo-2-methylphenyl)acetamide, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent via syringe. Degassing is critical to prevent oxidation of the Pd(0) catalyst.
-
Heating: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS. Aryl iodide couplings are often complete within a few hours.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[6]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals and organic electronic materials.[7] The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.[8]
Mechanistic Insight: The catalytic cycle is similar to other cross-couplings, involving oxidative addition of the aryl iodide to Pd(0), followed by coordination of the amine.[9] A strong base (e.g., NaOt-Bu, LiHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex yields the C-N coupled product and regenerates the active Pd(0) catalyst.[10] The choice of phosphine ligand is critical to the success of this reaction, with bulky, electron-rich ligands often providing the best results.
Caption: General transformation via Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination with N-(4-iodo-2-methylphenyl)acetamide
Materials:
-
N-(4-iodo-2-methylphenyl)acetamide (1.0 eq)
-
Amine (primary or secondary, 1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)
-
Strong base (e.g., NaOt-Bu or LHMDS, 1.4 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
Procedure:
-
Setup: In a glovebox or under an inert atmosphere, charge a reaction vial or flask with the palladium pre-catalyst, ligand, and base.
-
Reagent Addition: Add N-(4-iodo-2-methylphenyl)acetamide and the anhydrous solvent.
-
Amine Addition: Finally, add the amine coupling partner. Seal the vessel tightly.
-
Heating: Remove the vessel from the glovebox and heat with vigorous stirring (typically 80-120 °C) for the required time (4-24 hours).
-
Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography to yield the N-arylated product.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[11] This reaction is essential for synthesizing conjugated enynes and arylalkynes, which are important structures in natural products and materials science.[12]
Mechanistic Insight: The reaction uniquely involves two catalytic cycles: a palladium cycle and a copper(I) cycle.[5] The palladium cycle mirrors other cross-couplings. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination provides the final product and regenerates the Pd(0) catalyst.[11]
Caption: General transformation via Sonogashira coupling.
Protocol: Sonogashira Coupling of N-(4-iodo-2-methylphenyl)acetamide
Materials:
-
N-(4-iodo-2-methylphenyl)acetamide (1.0 eq)
-
Terminal alkyne (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 2-10 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylamine, used as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Setup: Add N-(4-iodo-2-methylphenyl)acetamide, the palladium catalyst, and the copper(I) iodide to a Schlenk flask under an inert atmosphere.
-
Solvent/Base Addition: Add the anhydrous solvent (if used) and the amine base.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-70 °C) until the starting material is consumed.
-
Workup: Dilute the reaction mixture with an organic solvent and filter through celite to remove catalyst residues. Wash the filtrate with aqueous ammonium chloride (to remove copper salts) and then with brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[5]
Safety and Handling
While a specific safety data sheet (SDS) for N-(4-iodo-2-methylphenyl)acetamide is not widely available, data from analogous iodoacetamides and aryl halides should inform handling procedures.[13]
-
General Hazards: Assumed to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[14] Organoiodine compounds can be lachrymatory and may be sensitizers.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[15]
-
Handling: Avoid creating dust. Use appropriate tools for solid transfers. Ensure all equipment is dry, as moisture can interfere with many of the subsequent reactions.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.[16]
Conclusion and Outlook
N-(4-iodo-2-methylphenyl)acetamide stands as a testament to the power of functional group interplay in modern synthetic strategy. Its structure is perfectly tailored for diversification, with the robust and highly reactive C-I bond acting as a linchpin for the most powerful bond-forming reactions in the chemist's toolkit. By providing reliable access to complex biaryls, arylamines, and arylalkynes, this intermediate serves as a crucial building block in the discovery and development of novel pharmaceuticals, agrochemicals, and advanced materials. The protocols and insights detailed in this guide are intended to empower researchers to fully leverage the synthetic potential of this versatile compound.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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